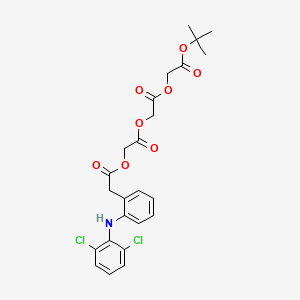![molecular formula C10H10ClN3O3 B13863838 2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one is a heterocyclic compound that features a unique fusion of furo and pyrimidine rings with a morpholine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,4-d]pyrimidine core, followed by chlorination and subsequent morpholine substitution. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in organic solvents.
Major Products
The major products formed from these reactions include substituted furo[3,4-d]pyrimidines, sulfoxides, sulfides, and various coupled products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying cell cycle regulation and apoptosis due to its potential to inhibit specific enzymes.
Industrial Applications: It is employed in the synthesis of complex organic compounds and materials science.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in the substituent groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one is unique due to its specific combination of furo and pyrimidine rings with a morpholine substituent, which imparts distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H10ClN3O3 |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10ClN3O3/c11-10-12-7-6(5-17-9(7)15)8(13-10)14-1-3-16-4-2-14/h1-5H2 |
Clave InChI |
VVFWIERAISCKAV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C2COC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


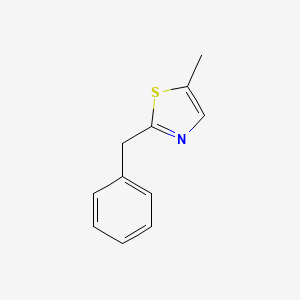
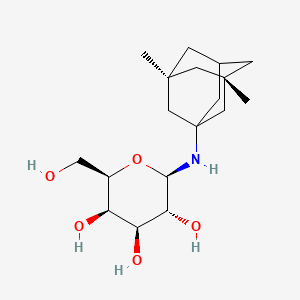
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
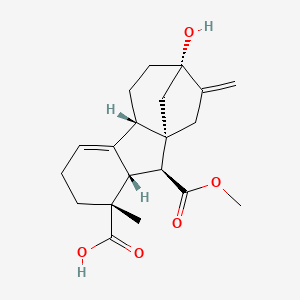
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)


![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

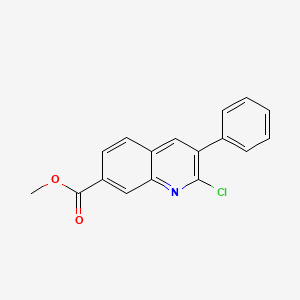
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)


